molecular formula C13H19N5O9P2S B609318 trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate CAS No. 436847-09-5

trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate

Cat. No.: B609318
CAS No.: 436847-09-5
M. Wt: 483.33 g/mol
InChI Key: WJDVSMBTIILRAJ-XEMBYONJSA-N
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Description

Trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique bicyclic structure and the presence of multiple functional groups, including amino, hydroxyl, and phosphate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate involves several steps. The starting materials typically include purine derivatives and bicyclic alcohols. The key steps in the synthesis include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the amino group: This step involves the use of amination reactions.

    Phosphorylation: The phosphate group is introduced using phosphorylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, particularly the amino and phosphate groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphorylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential role in cellular processes and as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the production of pharmaceuticals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic pathways, where the compound can act as an inhibitor or activator.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): Shares the phosphate group and purine base but differs in the sugar moiety and overall structure.

    Guanosine triphosphate (GTP): Similar to ATP but with a different purine base.

    Cyclic adenosine monophosphate (cAMP): Contains a cyclic phosphate group and is involved in different biological processes.

Uniqueness

Trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate is unique due to its bicyclic structure and the combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

436847-09-5

Molecular Formula

C13H19N5O9P2S

Molecular Weight

483.33 g/mol

IUPAC Name

[(1R,2R,3S,4R,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C13H19N5O9P2S/c1-30-12-16-10(14)6-11(17-12)18(4-15-6)7-5-2-13(5,9(20)8(7)19)3-26-29(24,25)27-28(21,22)23/h4-5,7-9,19-20H,2-3H2,1H3,(H,24,25)(H2,14,16,17)(H2,21,22,23)/t5-,7-,8+,9+,13+/m1/s1

InChI Key

WJDVSMBTIILRAJ-XEMBYONJSA-N

SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C4CC4(C(C3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+]

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]4C[C@]4([C@H]([C@H]3O)O)COP(=O)(O)OP(=O)(O)O)N

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C4CC4(C(C3O)O)COP(=O)(O)OP(=O)(O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRS2365;  MRS 2365;  MRS-2365.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate
Reactant of Route 2
trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate
Reactant of Route 3
trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate
Reactant of Route 4
trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate
Reactant of Route 5
trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate
Reactant of Route 6
trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate

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